molecular formula C14H17ClN2O2S B288494 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole

Cat. No. B288494
M. Wt: 312.8 g/mol
InChI Key: BBUIWUICSZCRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfonyl imidazoles and has been found to have a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in cell growth and division.
Biochemical and physiological effects:
Studies have shown that 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has several biochemical and physiological effects. These include the induction of apoptosis in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole in lab experiments is its potency and specificity. The compound has been found to be highly effective in inducing apoptosis in cancer cells and has minimal toxicity to normal cells. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole. One of the most promising areas of research is in the development of new cancer therapies. The compound has shown significant potential in the treatment of various types of cancer and further research is needed to explore its full therapeutic potential. Additionally, research is needed to understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole can be achieved through several methods. One of the most commonly used methods is the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with isopropylimidazole in the presence of a base such as triethylamine. This reaction results in the formation of the desired product.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells.

properties

Product Name

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole

Molecular Formula

C14H17ClN2O2S

Molecular Weight

312.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C14H17ClN2O2S/c1-9(2)14-16-5-6-17(14)20(18,19)13-8-10(3)12(15)7-11(13)4/h5-9H,1-4H3

InChI Key

BBUIWUICSZCRJL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=CN=C2C(C)C

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=CN=C2C(C)C

Origin of Product

United States

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